molecular formula C19H32O4 B1246963 11,12-Diacetoxydrimane

11,12-Diacetoxydrimane

Cat. No.: B1246963
M. Wt: 324.5 g/mol
InChI Key: AGKSVRUMRFUFDU-VUHPKUFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,12-Diacetoxydrimane is a drimane-type sesquiterpene derivative characterized by two acetoxy groups at positions 11 and 12 of its tricyclic carbon skeleton (Figure 1). The compound is typically obtained via selective acetylation of diols or through advanced catalytic methods, such as the enantioselective transannular Diels-Alder (TADA) reaction, which provides high stereochemical control . Its structural complexity and functionalization make it a valuable target for studying terpene biosynthesis and drug discovery.

Properties

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

[(1S,2S,4aS,8aS)-1-(acetyloxymethyl)-5,5,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-2-yl]methyl acetate

InChI

InChI=1S/C19H32O4/c1-13(20)22-11-15-7-8-17-18(3,4)9-6-10-19(17,5)16(15)12-23-14(2)21/h15-17H,6-12H2,1-5H3/t15-,16+,17+,19-/m1/s1

InChI Key

AGKSVRUMRFUFDU-VUHPKUFZSA-N

Isomeric SMILES

CC(=O)OC[C@H]1CC[C@@H]2[C@@]([C@H]1COC(=O)C)(CCCC2(C)C)C

Canonical SMILES

CC(=O)OCC1CCC2C(CCCC2(C1COC(=O)C)C)(C)C

Synonyms

11,12-diacetoxydrimane

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Key Functional Groups Source or Synthesis Pathway
This compound 11-OAc, 12-OAc Acetoxy groups (-)-Sclareol derivatization ; TADA catalysis
11,12-Epoxydrim-8,12-en-11-ol 11-OH, 12-epoxide Epoxide, hydroxyl Oxidation of (-)-sclareol
Warburganal 11-aldehyde, 12-OH Aldehyde, hydroxyl Semi-synthesis from (-)-sclareol
12-Acetoxydriman-11-ol 11-OH, 12-OAc Hydroxyl, acetoxy Partial acetylation of diols
11-Deacetylolepupuane 11-OH, 12-OH Two hydroxyl groups Natural isolation or hydrolysis
  • Acetoxy vs.
  • Epoxide vs. Aldehyde : 11,12-Epoxydrim-8,12-en-11-ol and warburganal exhibit distinct reactivity; the epoxide group is electrophilic, while the aldehyde in warburganal contributes to its potent antifungal and insecticidal properties .

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